Ethyl 3-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate
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Overview
Description
Ethyl 3-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate typically involves the reaction of 2-aminobenzoic acids with anilines in the presence of catalysts such as molecular iodine and additives like potassium persulfate (K₂S₂O₈). Dimethyl sulfoxide (DMSO) is often used as both a solvent and a one-carbon synthon . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Various nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Ethyl 3-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as luminescent compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate involves its interaction with specific molecular targets. For instance, quinazolinone derivatives are known to inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes . The compound’s structure allows it to bind to these targets, leading to the inhibition of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoate
- 2-Phenylquinazolin-4(3H)-one derivatives
- 1,3,4-Thiadiazole derivatives containing quinazolin-4-one moieties
Uniqueness
Ethyl 3-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate stands out due to its specific structural features, such as the presence of both quinazolinone and benzoate moieties
Properties
IUPAC Name |
ethyl 3-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-2-32-24(30)18-11-8-12-19(15-18)26-22(29)16-28-21-14-7-6-13-20(21)23(27-25(28)31)17-9-4-3-5-10-17/h3-15H,2,16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWTXLPCFYYSIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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